molecular formula C10H10N4O4 B11094736 methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B11094736
M. Wt: 250.21 g/mol
InChI Key: SGEOZVGQACJWTP-UHFFFAOYSA-N
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Description

Methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitrophenyl group and the triazole ring in its structure makes it a compound of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: This can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 4-nitrophenyl azide can react with methyl propiolate under copper(I) catalysis to form the triazole ring.

    Esterification: The resulting triazole intermediate can then be esterified using methanol and an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and as a probe in biochemical assays due to its nitrophenyl group, which can act as a chromophore.

Medicine

Medicinally, derivatives of this compound have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. The triazole ring is known for its bioactivity, making it a valuable pharmacophore in drug design.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The biological activity of methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is primarily due to its ability to interact with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can bind to metal ions and enzymes, affecting their activity. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-aminophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate: Similar structure but with an amino group instead of a nitro group.

    Methyl 1-(4-chlorophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate: Contains a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

Methyl 1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity. This makes it particularly useful in studies involving electron transfer and redox reactions.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

methyl 1-(4-nitrophenyl)-4,5-dihydrotriazole-4-carboxylate

InChI

InChI=1S/C10H10N4O4/c1-18-10(15)9-6-13(12-11-9)7-2-4-8(5-3-7)14(16)17/h2-5,9H,6H2,1H3

InChI Key

SGEOZVGQACJWTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(N=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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